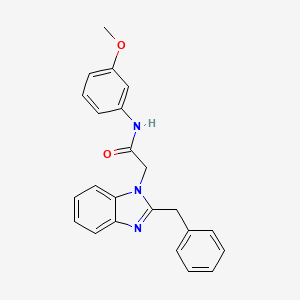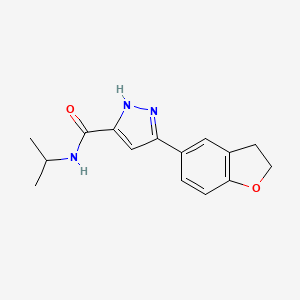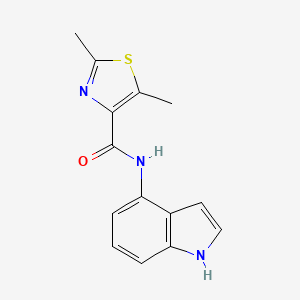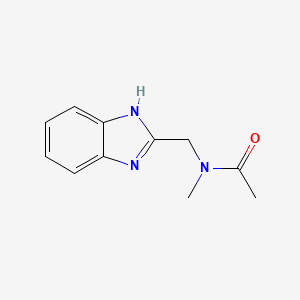
2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(3-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(3-methoxyphenyl)acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Benzylation: The benzimidazole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Acetamide Formation: The benzylated benzimidazole is reacted with 3-methoxyphenylacetic acid or its derivatives to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Benzimidazole amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(3-methoxyphenyl)acetamide would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with specific enzymes or receptors, leading to the modulation of various biochemical pathways. For example, they may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-phenylacetamide: Similar structure but lacks the methoxy group on the phenyl ring.
2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(4-methoxyphenyl)acetamide: Similar structure but with the methoxy group at a different position on the phenyl ring.
Uniqueness
The presence of the methoxy group at the 3-position of the phenyl ring in 2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(3-methoxyphenyl)acetamide may confer unique biological activities or chemical reactivity compared to its analogs. This structural variation can influence the compound’s binding affinity to biological targets, its solubility, and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C23H21N3O2 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-(2-benzylbenzimidazol-1-yl)-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H21N3O2/c1-28-19-11-7-10-18(15-19)24-23(27)16-26-21-13-6-5-12-20(21)25-22(26)14-17-8-3-2-4-9-17/h2-13,15H,14,16H2,1H3,(H,24,27) |
InChI Key |
BZLJONHOTPGSTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B11130645.png)
![4-{[benzyl(methyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one](/img/structure/B11130646.png)
![2-({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-YL}formamido)propanoic acid](/img/structure/B11130647.png)
![N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-methionine](/img/structure/B11130648.png)
![N-(tetrahydro-2H-pyran-4-ylmethyl)-3-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)propanamide](/img/structure/B11130653.png)
![1-(azepan-1-yl)-2-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]ethanone](/img/structure/B11130681.png)
![1-{4-[2-(4-pyridyl)ethyl]piperazino}-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-1-ethanone](/img/structure/B11130695.png)
![1-(3-Bromophenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11130696.png)


![N-[2-(6-chloro-1H-indol-1-yl)ethyl]nicotinamide](/img/structure/B11130716.png)
![(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11130726.png)

![(2Z)-2-(1H-benzimidazol-2-yl)-3-{3-[3-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}prop-2-enenitrile](/img/structure/B11130734.png)
